Topazolin

概要

説明

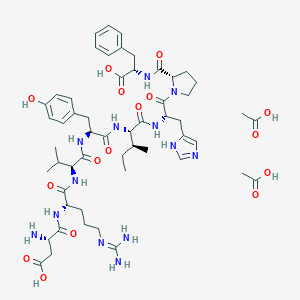

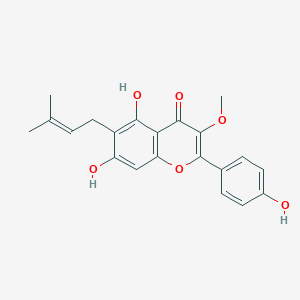

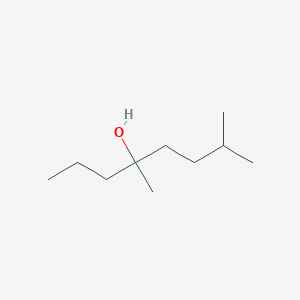

Topazolin, also known as 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one, is an organic compound with the chemical formula C21H20O6. It is a prenylated flavonoid isolated from the roots of Yellow Lupin (Lupinus luteus). This compound exhibits weak fungitoxic activity and significant antimicrobial properties against various pathogens .

科学的研究の応用

Topazolin has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Exhibits antimicrobial properties, making it useful in studying microbial inhibition.

Medicine: Potential therapeutic applications due to its antimicrobial and antioxidant activities.

Industry: Used in the development of antifungal agents and other industrial chemicals

作用機序

Target of Action

Topazolin, also known as Tolazoline , is a vasodilator that primarily targets the Alpha-1A adrenergic receptor, Alpha-2A adrenergic receptor, Histamine H1 receptor, and Histamine H2 receptor . These receptors play a crucial role in regulating vascular smooth muscle tone and cardiac output .

Mode of Action

This compound interacts with its targets through a combination of direct and indirect effects . It directly affects peripheral vascular smooth muscle, leading to vasodilation . Indirectly, it triggers the release of endogenous histamine, which further contributes to vasodilation . This compound also exhibits moderate alpha-adrenergic blocking activity and histamine agonist activity . These interactions typically result in a reduction of pulmonary arterial pressure and vascular resistance .

Biochemical Pathways

The release of endogenous histamine indicates potential involvement in histaminergic signaling pathways .

Result of Action

The primary molecular effect of this compound is the reduction of pulmonary arterial pressure and vascular resistance . This is achieved through its interaction with adrenergic and histamine receptors, leading to vasodilation . On a cellular level, this can result in improved blood flow and oxygenation, particularly beneficial in conditions like persistent pulmonary hypertension of the newborn .

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors These may include pH, temperature, and the presence of other substances that could interact with this compound.

準備方法

Synthetic Routes and Reaction Conditions: Topazolin can be synthesized through the condensation reaction of pyridine-2-carbaldehyde with methyl acrylate. The reaction typically involves the use of a base catalyst and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the roots of Yellow Lupin. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

化学反応の分析

Types of Reactions: Topazolin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and nitric acid are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated and nitrated derivatives.

類似化合物との比較

Topazolin is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:

Piscerythrone: Another prenylated isoflavone with antimicrobial properties.

Piscidone: A prenylated isoflavone with similar metabolic pathways.

Uniqueness: this compound’s unique combination of antimicrobial and antioxidant activities, along with its specific chemical structure, sets it apart from other similar compounds .

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16-17(18(14)24)19(25)21(26-3)20(27-16)12-5-7-13(22)8-6-12/h4-8,10,22-24H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXGFIWLFZMBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148990 | |

| Record name | Topazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109605-79-0 | |

| Record name | Topazolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Topazolin and where is it found?

A: this compound, chemically known as 5,7,4′-trihydroxy-3-methoxy-6-(3,3-dimethylallyl)flavone [], is a prenylated 3-methoxyflavone. It was first discovered and isolated from the roots of the yellow lupin (Lupinus luteus L. cv. Topaz) [].

Q2: What is the molecular structure and formula of this compound?

A2: this compound possesses an isoprenyl group (also known as a 3,3-dimethylallyl group) attached to its core flavone structure.

- Spectroscopic data: While the provided abstracts don't detail specific spectroscopic data, its structure was elucidated using a combination of chemical and spectroscopic methods []. This likely included techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

Q3: Does this compound exhibit any biological activities?

A: this compound was found to have weak fungitoxic activity against the fungus Cladosporium herbarum []. This suggests that despite its phenolic nature and isopentenyl side chain, which are often associated with antifungal properties, its activity against this specific fungus is limited.

Q4: How is this compound metabolized by fungi?

A: Studies have shown that certain fungi can metabolize this compound. Aspergillus flavus and Botrytis cinerea were observed to metabolize this compound into various products, similar to metabolites observed from other prenylated flavonoids like luteone []. This suggests these fungi possess enzymatic pathways capable of modifying the prenyl group and potentially other parts of the this compound structure.

Q5: Are there any computational studies on this compound's activity?

A: Yes, a study utilized computational methods, including density functional theory (DFT), to investigate the antioxidant potential of this compound []. The study suggests that the antioxidant activity of this compound is influenced by solvent effects and its pKa value. Specifically, a higher pKa value of this compound appears to be beneficial for its antioxidant activity in certain solvent environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)

![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)